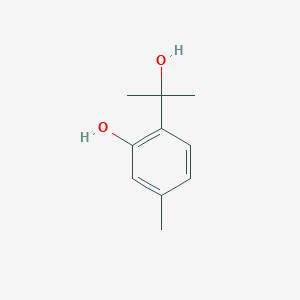

8-Hydroxythymol

Description

BenchChem offers high-quality 8-Hydroxythymol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Hydroxythymol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(2-hydroxypropan-2-yl)-5-methylphenol |

InChI |

InChI=1S/C10H14O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h4-6,11-12H,1-3H3 |

InChI Key |

UWRRYLNXMGBJKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8-Hydroxythymol: Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxythymol, a hydroxylated derivative of the well-known monoterpenoid phenol thymol, is a compound of increasing interest within the scientific community. While thymol itself is abundantly found in various plants and has a long history of use in traditional medicine and as an antiseptic, the natural occurrence and isolation of 8-hydroxythymol present a more nuanced picture. This technical guide provides a comprehensive overview of the known natural sources of 8-hydroxythymol, with a primary focus on its production through microbial biotransformation, and details the experimental protocols for its isolation and potential biological activities.

Natural Sources of 8-Hydroxythymol

Direct extraction of 8-hydroxythymol from plant sources is not extensively documented in scientific literature. The primary "natural" route to obtaining this compound is through the microbial hydroxylation of thymol. This biotransformation process utilizes the enzymatic machinery of various microorganisms to introduce a hydroxyl group onto the methyl group of the thymol molecule.

Microbial Biotransformation: A Key "Natural" Source

Several microorganisms have been identified as capable of converting thymol into its hydroxylated derivatives, including 8-hydroxythymol (often referred to as 9-hydroxythymol in some literature, referring to the IUPAC numbering of the p-menthane skeleton).

Identified Microorganisms:

-

Actinomycetes: Streptomyces humidus[1]

-

Fungi:

-

Gram-Positive Bacteria:

These microorganisms possess cytochrome P450 monooxygenases or other hydroxylating enzymes that catalyze the specific oxidation of the methyl group of thymol.

Isolation and Purification of 8-Hydroxythymol from Microbial Cultures

The isolation and purification of 8-hydroxythymol from microbial biotransformation broths involve a multi-step process aimed at separating the target compound from the culture medium, unreacted substrate (thymol), and other metabolites. While specific protocols may vary depending on the microorganism and culture conditions, a general workflow can be outlined.

General Experimental Workflow

Caption: General experimental workflow for the isolation and purification of 8-hydroxythymol.

Detailed Experimental Protocols

Protocol 1: Biotransformation of Thymol using Aspergillus niger

This protocol is a generalized procedure based on methodologies for microbial biotransformation of terpenoids.[4]

-

Culture Preparation:

-

Prepare a suitable liquid culture medium for Aspergillus niger (e.g., Potato Dextrose Broth or a defined synthetic medium).

-

Dispense the medium into flasks and autoclave for sterilization.

-

-

Inoculation and Incubation:

-

Inoculate the sterile medium with a spore suspension or mycelial fragments of A. niger.

-

Incubate the flasks on a rotary shaker at a controlled temperature (typically 25-30°C) for a period sufficient for substantial growth (e.g., 48-72 hours).

-

-

Substrate Addition:

-

Prepare a stock solution of thymol in a suitable solvent (e.g., ethanol or acetone) to ensure its dispersion in the aqueous medium.

-

Add the thymol solution to the microbial culture to a final concentration that is not overly toxic to the fungus (e.g., 0.05-0.1% w/v).

-

-

Biotransformation:

-

Continue the incubation under the same conditions for an extended period (e.g., 5-10 days). The progress of the biotransformation can be monitored by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Extraction:

-

After the biotransformation period, separate the mycelium from the culture broth by filtration or centrifugation.

-

Extract the culture filtrate multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor them by TLC to identify those containing 8-hydroxythymol.

-

Pool the fractions containing the desired compound and concentrate them.

-

For higher purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

-

Protocol 2: Biotransformation of Thymol using Gram-Positive Bacteria (General Approach)

This protocol is a generalized procedure based on studies involving Nocardia and Mycobacterium species.[3]

-

Culture and Induction:

-

Grow the bacterial strain in a suitable nutrient-rich medium to a high cell density.

-

Harvest the cells by centrifugation and wash them with a buffer.

-

Resuspend the cells in a minimal medium or buffer containing a carbon source.

-

Induce the expression of hydroxylating enzymes if necessary (e.g., by adding a specific inducer).

-

-

Biotransformation:

-

Add thymol to the cell suspension.

-

Incubate the mixture with shaking for a defined period, monitoring the conversion of thymol and the formation of products by HPLC or GC-MS.

-

-

Extraction and Purification:

-

Follow a similar extraction and purification procedure as described in Protocol 1, adapting the solvents and chromatographic conditions as needed for the specific bacterial metabolites.

-

Quantitative Data

Quantitative data on the yield of 8-hydroxythymol from microbial biotransformation is not extensively reported and can be highly variable depending on the microbial strain, culture conditions, and substrate concentration. One study on the biotransformation of thymol by Aspergillus niger identified two components after 5 days, constituting 36.7% of the total composition, though the specific yield of 8-hydroxythymol was not detailed.[2] Further research and process optimization are required to establish high-yield production systems.

Table 1: Summary of Biotransformation of Thymol to Hydroxylated Derivatives

| Microorganism | Substrate | Key Products Mentioned | Quantitative Data | Reference |

| Streptomyces humidus | Thymol | 6-hydroxythymol, 7-hydroxythymol, 9-hydroxythymol (8-hydroxythymol) | Not specified | [1] |

| Aspergillus niger | Thymol | 9-hydroxythymol (8-hydroxythymol) and other hydroxylated derivatives | Not specified | [1][2] |

| Nocardia cyriacigeorgica | Thymol | Hydroxylation of the methyl group | Not specified | [3] |

| Mycobacterium neoaurum | Thymol | Hydroxylation of the methyl group | Not specified | [3] |

Biological Activities and Signaling Pathways of 8-Hydroxythymol

The biological activities of 8-hydroxythymol are not as extensively studied as those of its parent compound, thymol. However, based on the known activities of thymol and other phenolic compounds, 8-hydroxythymol is anticipated to possess antioxidant and anti-inflammatory properties.

Potential Biological Activities

-

Antioxidant Activity: The phenolic hydroxyl group in thymol is crucial for its antioxidant properties, acting as a free radical scavenger.[5][6] It is plausible that 8-hydroxythymol retains or even exhibits enhanced antioxidant activity due to the presence of an additional hydroxyl group.

-

Anti-inflammatory Activity: Thymol has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[7] It is hypothesized that 8-hydroxythymol may share similar anti-inflammatory properties.

Signaling Pathways (Hypothesized)

While direct evidence for the signaling pathways modulated by 8-hydroxythymol is currently lacking, we can extrapolate from the known mechanisms of thymol. Thymol has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are key regulators of the inflammatory response.[8][9]

Caption: Hypothesized anti-inflammatory signaling pathway of 8-hydroxythymol.

It is reasonable to hypothesize that 8-hydroxythymol may also exert its anti-inflammatory effects through the modulation of these or similar pathways. Further research is necessary to confirm the specific molecular targets and mechanisms of action of 8-hydroxythymol.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Two different primary oxidation mechanisms during biotransformation of thymol by gram-positive bacteria of the genera Nocardia and Mycobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant potential of thymol determined by chemiluminescence inhibition in human neutrophils and cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Bio-Composites with Enhanced Antioxidant Activity Based on Poly(lactic acid) with Thymol, Carvacrol, Limonene, or Cinnamaldehyde for Active Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thymol inhibits LPS-stimulated inflammatory response via down-regulation of NF-κB and MAPK signaling pathways in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Technical Guide to the Putative 8-Hydroxythymol Biosynthesis Pathway in Centipeda minima

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centipeda minima, a traditional medicinal herb, is a rich source of bioactive terpenoids, including a variety of hydroxylated thymol derivatives. These compounds are of significant interest for their pharmacological properties, including anti-inflammatory and antibacterial activities[1][2]. This technical guide provides an in-depth overview of the putative biosynthesis pathway of 8-hydroxythymol, a likely intermediate in the formation of more complex thymol derivatives in C. minima. While the complete enzymatic pathway in this specific plant has not been fully elucidated, this document synthesizes the current knowledge of thymol biosynthesis from other plant species and the direct evidence of downstream metabolites isolated from C. minima to propose a scientifically grounded pathway. This guide includes detailed hypothetical enzymatic steps, a summary of known relevant compounds isolated from the plant, generalized experimental protocols for pathway elucidation, and visual diagrams of the proposed pathway and experimental workflows.

Introduction

Centipeda minima (L.) A. Braun & Asch., belonging to the Asteraceae family, has a long history of use in traditional medicine for treating ailments such as coughs, nasal congestion, and headaches[1]. Modern phytochemical analysis has revealed a wealth of secondary metabolites, including sesquiterpene lactones, flavonoids, and a notable array of monoterpenoids derived from thymol[1][2][3]. The presence of compounds such as 8,9,10-trihydroxythymol, 9-hydroxythymol, 8,10-dihydroxy-9-isobutyryloxythymol, and 8-hydroxy-9,10-diisobutyryloxythymol strongly indicates an active biosynthetic pathway capable of hydroxylating the thymol scaffold at multiple positions[2][3]. Understanding this pathway is crucial for the potential biotechnological production of these valuable compounds for therapeutic applications.

This guide will delineate the proposed biosynthetic route to 8-hydroxythymol and its derivatives in C. minima, beginning from the universal terpenoid precursors.

Proposed Biosynthesis Pathway of 8-Hydroxythymol

The biosynthesis of thymol and its derivatives is a multi-step process that begins with the methylerythritol phosphate (MEP) pathway in the plastids, which produces the fundamental five-carbon building blocks of all terpenoids.

Formation of the Monoterpene Backbone

The initial steps leading to the core monoterpene structure are well-established in other plant species and are presumed to be conserved in C. minima.

-

Precursor Synthesis: The MEP pathway synthesizes isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Geranyl Diphosphate (GPP) Synthesis: One molecule of IPP and one molecule of DMAPP are condensed by GPP synthase to form geranyl diphosphate (GPP), the direct precursor to monoterpenes.

-

Cyclization to γ-Terpinene: GPP is then cyclized by a terpene synthase, specifically a γ-terpinene synthase, to form γ-terpinene.

-

Aromatization to p-Cymene: γ-Terpinene is subsequently aromatized to form p-cymene.

-

Hydroxylation to Thymol: A cytochrome P450 monooxygenase (CYP) catalyzes the hydroxylation of p-cymene to produce thymol.

Hydroxylation of Thymol to 8-Hydroxythymol and its Derivatives

The presence of various hydroxylated thymol derivatives in C. minima strongly suggests the activity of one or more cytochrome P450 monooxygenases that further modify the thymol structure. 8-hydroxythymol is a key, albeit likely transient, intermediate in this process.

-

8-Hydroxylation of Thymol: A putative CYP enzyme, likely belonging to the CYP71 family which is known to be involved in terpenoid metabolism, is proposed to catalyze the hydroxylation of thymol at the C-8 position of the isopropyl group to form 8-hydroxythymol.

-

Further Hydroxylations and Modifications: Subsequent enzymatic steps, also likely catalyzed by CYPs, would introduce hydroxyl groups at the C-9 and C-10 positions. Other enzymes, such as acyltransferases, would then be responsible for adding groups like isobutyryloxy moieties to these hydroxylated intermediates, leading to the complex derivatives found in the plant[2][3].

The proposed enzymatic steps are summarized in Table 1.

Data Presentation

While quantitative data on enzyme kinetics and metabolite concentrations for this specific pathway in C. minima are not yet available, the known chemical constituents provide the basis for the proposed pathway.

Table 1: Proposed Enzymatic Steps in the 8-Hydroxythymol Biosynthesis Pathway in Centipeda minima

| Step | Substrate | Product | Proposed Enzyme Class |

| 1 | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | Geranyl Diphosphate (GPP) | GPP Synthase |

| 2 | Geranyl Diphosphate (GPP) | γ-Terpinene | γ-Terpinene Synthase |

| 3 | γ-Terpinene | p-Cymene | γ-Terpinene Aromatase |

| 4 | p-Cymene | Thymol | Cytochrome P450 Monooxygenase |

| 5 | Thymol | 8-Hydroxythymol | Cytochrome P450 Monooxygenase |

| 6 | 8-Hydroxythymol & other intermediates | Further hydroxylated and acylated thymol derivatives | Cytochrome P450 Monooxygenases, Acyltransferases |

Table 2: Known Thymol Derivatives Isolated from Centipeda minima

| Compound Name | Reference |

| 8,10-dihydroxy-9-(2-methylbutyryloxy)thymol | [3] |

| 10-hydroxy-8,9-dioxyisopropylidene-thymol | [3] |

| 8,9,10-trihydroxythymol | [2] |

| Thymol-β-glucopyranoside | [2] |

| 9-hydroxythymol | [2] |

| 8,10-dihydroxy-9-isobutyryloxythymol | [2] |

| 8-hydroxy-9,10-diisobutyryloxythymol | [2] |

Experimental Protocols

The elucidation of the proposed pathway requires a combination of phytochemical analysis and molecular biology techniques. The following are generalized protocols for key experiments.

Protocol for Extraction and GC-MS Analysis of Volatile Terpenoids

Objective: To identify and quantify thymol and its volatile derivatives in C. minima.

Materials:

-

Fresh or dried aerial parts of C. minima

-

Liquid nitrogen

-

Dichloromethane (CH₂Cl₂) or hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Internal standard (e.g., n-alkane series)

Procedure:

-

Grind 1 g of plant material to a fine powder in a mortar with liquid nitrogen.

-

Transfer the powder to a glass vial and add 10 mL of dichloromethane.

-

Add a known amount of internal standard.

-

Seal the vial and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 3000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new vial.

-

Dry the extract over anhydrous sodium sulfate.

-

Concentrate the extract to 1 mL under a gentle stream of nitrogen.

-

Inject 1 µL of the extract into the GC-MS system.

-

GC-MS Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 60°C for 2 min, then ramp to 240°C at 3°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-500.

-

-

Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with published data.

Protocol for Identification and Characterization of Cytochrome P450 Enzymes

Objective: To identify and functionally characterize the CYP enzymes responsible for thymol hydroxylation.

Part A: Gene Identification (Transcriptome Analysis)

-

Extract total RNA from young leaves of C. minima.

-

Perform RNA sequencing (RNA-Seq) to generate a transcriptome library.

-

Assemble the transcriptome de novo.

-

Identify candidate CYP genes by searching the transcriptome for sequences with homology to known terpenoid-modifying CYPs (e.g., from the CYP71 family) using BLAST.

Part B: Heterologous Expression and In Vitro Enzyme Assay

-

Clone the full-length coding sequences of candidate CYP genes into an expression vector (e.g., pYES-DEST52 for yeast expression).

-

Transform the expression constructs into a suitable host, such as Saccharomyces cerevisiae.

-

Grow the yeast cultures and induce protein expression.

-

Prepare microsomes from the yeast cells, which will contain the expressed CYP enzymes.

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Microsomal preparation (50-100 µg of protein)

-

NADPH-cytochrome P450 reductase

-

NADPH

-

Thymol (substrate, dissolved in DMSO)

-

Potassium phosphate buffer (pH 7.5)

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the layers.

-

Collect the ethyl acetate layer and analyze the products by GC-MS as described in Protocol 4.1.

-

-

A positive result is the detection of 8-hydroxythymol or other hydroxylated thymol products in the reaction mixture from yeast expressing a candidate CYP, but not in control reactions (e.g., yeast with an empty vector).

Visualization of Pathways and Workflows

Diagram 1: Proposed Biosynthesis Pathway of 8-Hydroxythymol in Centipeda minima

Caption: Proposed biosynthesis of 8-hydroxythymol from primary metabolites.

Diagram 2: Experimental Workflow for Enzyme Identification

Caption: Workflow for identifying terpenoid biosynthesis enzymes.

Conclusion and Future Directions

The biosynthesis of 8-hydroxythymol and its derivatives in Centipeda minima is a promising area of research with implications for drug development and biotechnology. Based on the chemical profile of the plant, a putative pathway involving initial monoterpene synthesis followed by a series of hydroxylation events catalyzed by cytochrome P450 enzymes is proposed. While this guide provides a solid theoretical framework and practical experimental approaches, the definitive elucidation of this pathway requires further investigation.

Future research should focus on:

-

Transcriptomic and Proteomic Analyses: Comprehensive -omics studies of C. minima will be instrumental in identifying the specific genes and enzymes involved in the thymol biosynthetic pathway.

-

Enzyme Characterization: Functional characterization of the candidate enzymes identified through transcriptomics will provide conclusive evidence for their roles in the pathway.

-

Metabolic Engineering: Once the key enzymes are identified, they can be used in metabolic engineering approaches in microbial or plant chassis to produce high-value thymol derivatives sustainably.

By pursuing these research avenues, the scientific community can fully map the biosynthesis of these important natural products, paving the way for their novel applications in medicine and industry.

References

- 1. Centipeda minima: A Review of Phytochemistry, Pharmacology, and Predictive Analysis on Quality Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Thymol Derivatives Isolated from Centipeda minima - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial thymol derivatives isolated from Centipeda minima - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 8-Hydroxythymol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxythymol, a natural monoterpenoid phenol, is a derivative of thymol, a well-known bioactive compound found in the essential oils of various plants, including those of the Thymus genus. While structurally similar to its parent compound, 8-hydroxythymol possesses its own unique set of properties and biological activities that are of growing interest to the scientific community. This technical guide provides a detailed overview of the physical and chemical properties, biological activities, and relevant experimental protocols associated with 8-hydroxythymol. The information is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 8-hydroxythymol are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Appearance | Colorless to yellowish viscous liquid or oily substance. | [ChemBK, 2024] |

| Melting Point | 37-39 °C or 64 °C | [ChemBK, 2024] |

| Boiling Point | 220-224 °C or 265 °C | [1][3] |

| Solubility | Soluble in ether, alcohol, and benzene; slightly soluble in water. | [ChemBK, 2024] |

| pKa (Predicted) | 10.17 ± 0.40 | [ChemBK, 2024] |

| CAS Number | 4478-33-5 | [1][2] |

Biological Activities

8-Hydroxythymol is reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. While specific quantitative data for 8-hydroxythymol is limited in publicly available literature, the activities of its parent compound, thymol, are well-documented and provide valuable insights.

Antioxidant Activity

Anti-inflammatory Properties

Thymol has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For thymol, an IC₅₀ value of 0.2 µM against the COX-1 enzyme has been reported.[4][5] The anti-inflammatory potential of 8-hydroxythymol is an area that warrants further investigation to quantify its specific efficacy.

Antimicrobial Effects

Thymol is well-known for its broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism of action often involves the disruption of microbial cell membranes. Minimum Inhibitory Concentration (MIC) values for thymol against several pathogenic bacteria have been established, with reported MICs ranging from 125 µg/mL to 250 µg/mL for strains like Acinetobacter baumannii, Salmonella typhimurium, Bacillus subtilis, and Staphylococcus aureus.[6] The antimicrobial properties of 8-hydroxythymol are also recognized, though detailed quantitative studies are less common.

Experimental Protocols

Synthesis of 8-Hydroxythymol Derivatives

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 8-hydroxythymol derivatives.

Extraction and Purification

8-Hydroxythymol is a natural product found in essential oils of plants like thyme. The extraction and purification of thymol and its derivatives typically involve methods such as hydrodistillation followed by chromatographic techniques.

General Extraction and Purification Protocol:

-

Hydrodistillation: Plant material (e.g., leaves and aerial parts of Thymus vulgaris) is subjected to hydrodistillation to extract the essential oil.

-

Initial Separation: The collected essential oil, which is a complex mixture of volatile compounds, can be treated with an alkaline solution to separate the phenolic compounds, including 8-hydroxythymol, from the non-phenolic components.

-

Acidification and Extraction: The alkaline solution is then acidified to protonate the phenoxides, which can then be extracted with an organic solvent.

-

Chromatographic Purification: The crude extract is further purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate 8-hydroxythymol with high purity.

Extraction and Purification Workflow

Caption: General workflow for the extraction and purification of 8-Hydroxythymol.

Signaling Pathways

The anti-inflammatory effects of thymol and its derivatives are attributed to their ability to modulate key signaling pathways. While specific studies on 8-hydroxythymol are emerging, the mechanisms of the closely related thymol provide a strong basis for understanding its potential actions.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Thymol has been shown to inhibit the activation of NF-κB.[7] It can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by 8-Hydroxythymol.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is another crucial pathway in the inflammatory process. Thymol has been observed to suppress the phosphorylation of these MAPKs in response to inflammatory stimuli like lipopolysaccharide (LPS).[8] By inhibiting MAPK activation, 8-hydroxythymol can potentially reduce the expression of inflammatory mediators.

Caption: Modulation of the MAPK signaling pathway by 8-Hydroxythymol.

Conclusion

8-Hydroxythymol is a promising natural compound with a range of potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and antimicrobial properties. While research specifically focused on 8-hydroxythymol is still expanding, the extensive knowledge of its parent compound, thymol, provides a strong foundation for future investigations. This technical guide has summarized the current understanding of 8-hydroxythymol's physicochemical characteristics and biological activities, and has provided conceptual frameworks for its synthesis, extraction, and mechanisms of action. Further in-depth studies are warranted to fully elucidate the pharmacological profile of 8-hydroxythymol and to explore its potential in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluating in vitro antimicrobial activity of thymol toward hygiene-indicating and pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymol as Starting Material for the Development of a Biobased Material with Enhanced Antimicrobial Activity: Synthesis, Characterization, and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thymol mitigates lipopolysaccharide-induced endometritis by regulating the TLR4- and ROS-mediated NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thymol inhibits LPS-stimulated inflammatory response via down-regulation of NF-κB and MAPK signaling pathways in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 8-Hydroxythymol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxythymol, a naturally occurring phenolic monoterpenoid, has garnered interest in the pharmaceutical and cosmeceutical industries for its antioxidant, antimicrobial, and anti-inflammatory properties. A thorough understanding of its solubility in various organic solvents is critical for its extraction, purification, formulation, and effective application in diverse product development pipelines. This technical guide provides a summary of the available solubility information for 8-Hydroxythymol and outlines a standard experimental protocol for its determination.

Qualitative Solubility of 8-Hydroxythymol

Published data on the quantitative solubility of 8-Hydroxythymol in organic solvents is limited. However, qualitative assessments indicate that 8-Hydroxythymol is soluble in several common organic solvents.

Based on available information, 8-Hydroxythymol exhibits the following general solubility characteristics:

Due to the scarcity of specific quantitative data for 8-Hydroxythymol, the solubility of the closely related compound, thymol, is often considered for preliminary assessments. It is crucial to note that while structurally similar, the solubility of 8-Hydroxythymol may differ from that of thymol due to the presence of the additional hydroxyl group.

Quantitative Solubility of Thymol (for reference)

As a reference for formulation development and extraction process design, the following table summarizes the mole fraction solubility (x₁) of thymol in various organic solvents at different temperatures, as determined by the gravimetric method.

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Methanol | 279.15 | 0.4015 |

| 283.15 | 0.4431 | |

| 288.15 | 0.5012 | |

| 293.15 | 0.5618 | |

| 298.15 | 0.6234 | |

| 303.15 | 0.6845 | |

| 308.15 | 0.7432 | |

| 313.15 | 0.8001 | |

| Ethanol | 279.15 | 0.3529 |

| 283.15 | 0.3953 | |

| 288.15 | 0.4542 | |

| 293.15 | 0.5153 | |

| 298.15 | 0.5771 | |

| 303.15 | 0.6384 | |

| 308.15 | 0.6976 | |

| 313.15 | 0.7543 | |

| 1-Propanol | 279.15 | 0.2987 |

| 283.15 | 0.3421 | |

| 288.15 | 0.4018 | |

| 293.15 | 0.4645 | |

| 298.15 | 0.5281 | |

| 303.15 | 0.5912 | |

| 308.15 | 0.6521 | |

| 313.15 | 0.7103 | |

| 2-Propanol | 279.15 | 0.3214 |

| 283.15 | 0.3658 | |

| 288.15 | 0.4263 | |

| 293.15 | 0.4892 | |

| 298.15 | 0.5527 | |

| 303.15 | 0.6154 | |

| 308.15 | 0.6759 | |

| 313.15 | 0.7338 | |

| 1-Butanol | 279.15 | 0.2643 |

| 283.15 | 0.3082 | |

| 288.15 | 0.3685 | |

| 293.15 | 0.4321 | |

| 298.15 | 0.4973 | |

| 303.15 | 0.5624 | |

| 308.15 | 0.6258 | |

| 313.15 | 0.6867 | |

| Acetonitrile | 279.15 | 0.4233 |

| 283.15 | 0.4652 | |

| 288.15 | 0.5239 | |

| 293.15 | 0.5847 | |

| 298.15 | 0.6451 | |

| 303.15 | 0.7042 | |

| 308.15 | 0.7615 | |

| 313.15 | 0.8169 |

Data sourced from a study on the solubility of thymol.[2]

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like 8-Hydroxythymol in an organic solvent. This method is widely used due to its simplicity and accuracy.

Materials and Equipment:

-

8-Hydroxythymol (solute)

-

Organic solvent of interest

-

Analytical balance (±0.0001 g)

-

Jacketed glass vessel or temperature-controlled shaker bath

-

Magnetic stirrer and stir bars

-

Thermometer or temperature probe (±0.1 K)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 8-Hydroxythymol to a known volume of the selected organic solvent in the jacketed glass vessel.

-

Stir the mixture vigorously using a magnetic stirrer.

-

Maintain a constant temperature using the jacketed vessel or a temperature-controlled bath.

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24 hours) to ensure saturation. The presence of undissolved solid indicates that the solution is saturated.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2 hours).

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the 8-Hydroxythymol.

-

Once all the solvent has evaporated, cool the vial in a desiccator and weigh it to determine the mass of the dissolved 8-Hydroxythymol.

-

-

Calculation of Solubility:

-

The mass of the solvent is calculated by subtracting the mass of the dissolved 8-Hydroxythymol from the total mass of the solution.

-

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, mg/mL, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of 8-Hydroxythymol.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to 8-Hydroxythymol: Discovery, History, and Scientific Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxythymol, a hydroxylated derivative of the well-known monoterpenoid phenol thymol, has emerged as a molecule of interest in the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to 8-Hydroxythymol. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed insights into its physicochemical properties, biological activities, and underlying mechanisms of action. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams.

Discovery and History

The discovery of 8-Hydroxythymol is intrinsically linked to the study of thymol's metabolic fate in biological systems. While thymol has been known and utilized for centuries for its medicinal properties, 8-Hydroxythymol was first identified as a biotransformation product of thymol.

A pivotal study by Noma and Asakawa in 2010 demonstrated that various microorganisms, including the actinomycete strain Streptomyces humidus and fungi such as Aspergillus niger, Mucor ramannianus, Rhizopus arrhizus, and Trichothecium roseum, are capable of hydroxylating thymol at the C-8 position to produce 8-Hydroxythymol[1][2]. This microbial transformation highlighted a natural pathway for the synthesis of this derivative and opened avenues for its further investigation.

While the primary route of its discovery is through biotransformation, it is also known to be a component of thyme essential oil, suggesting its natural occurrence in plants, albeit likely in smaller quantities than its precursor, thymol[1]. The initial synthesis outside of a biological system has not been as prominently documented, with much of the scientific focus being on its production via microbial or enzymatic methods.

Physicochemical Properties

Understanding the physicochemical properties of 8-Hydroxythymol is crucial for its application in research and development. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Appearance | Colorless to yellowish viscous liquid or oily | [1] |

| Melting Point | 37-39 °C or 64 °C | [1] |

| Boiling Point | 220-224 °C or 265 °C | [1] |

| Solubility | Soluble in ether, alcohol, and benzene; slightly soluble in water | [1] |

| pKa (Predicted) | 10.17 ± 0.40 | [1] |

Biological Activities and Quantitative Data

8-Hydroxythymol has demonstrated a range of biological activities, primarily focusing on its antioxidant and anti-inflammatory effects.

Antioxidant Activity

The antioxidant properties of phenolic compounds are often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. While specific quantitative data for 8-Hydroxythymol is limited in publicly available literature, the antioxidant potential of its parent compound, thymol, is well-documented. It is plausible that the introduction of an additional hydroxyl group in 8-Hydroxythymol could modulate this activity. Further research is required to determine the precise IC50 values for 8-Hydroxythymol in various antioxidant assays.

Anti-inflammatory Activity

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 8-Hydroxythymol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from purple to yellow and a decrease in absorbance.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Prepare a stock solution of 8-Hydroxythymol in a suitable solvent (e.g., methanol). Create a series of dilutions of the stock solution to be tested.

-

Reaction Mixture: In a 96-well microplate or cuvettes, add a defined volume of each 8-Hydroxythymol dilution. Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution should be included. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Incubation: Incubate the plate or cuvettes in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

DPPH radical scavenging mechanism.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Macrophages, when activated by inflammatory stimuli like LPS, produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 8-Hydroxythymol for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as follows:

The IC50 value can then be calculated.

Inhibition of Nitric Oxide Production.

Signaling Pathways

While direct studies on the effects of 8-Hydroxythymol on specific signaling pathways are limited, the mechanisms of its parent compound, thymol, provide a valuable framework for potential areas of investigation. Thymol has been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Studies on thymol suggest that it can inhibit the activation of the NF-κB pathway. It is hypothesized that 8-Hydroxythymol may exert a similar or potentially more potent inhibitory effect, a premise that requires experimental validation.

References

The Unexplored Therapeutic Potential of 8-Hydroxythymol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxythymol, a hydroxylated derivative of the well-studied monoterpenoid phenol thymol, represents a frontier in natural product research. While thymol's diverse biological activities are extensively documented, 8-hydroxythymol remains largely unexplored. This technical guide synthesizes the currently available, albeit limited, scientific information on 8-hydroxythymol and its derivatives, providing a foundation for future research and development. Due to the scarcity of data on the parent compound, this guide focuses on the reported bioactivities of a known derivative, 7-formyl-9-isobutyryloxy-8-hydroxythymol, to illustrate the potential therapeutic avenues. We present quantitative data on its antimicrobial and cytotoxic effects, detail relevant experimental methodologies, and visualize key structures and pathways to catalyze further investigation into this promising molecule.

Introduction: The Knowledge Gap on 8-Hydroxythymol

Thymol, a major constituent of thyme and oregano essential oils, is renowned for its potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties[1][2]. Its therapeutic potential has been the subject of numerous studies, elucidating its mechanisms of action across various signaling pathways. In contrast, its hydroxylated metabolite, 8-hydroxythymol (IUPAC name: 2-(2-hydroxypropan-2-yl)-5-methylphenol), has received minimal scientific attention.

The addition of a hydroxyl group to the isopropyl moiety of thymol can significantly alter its physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn could modulate its biological activity. It is hypothesized that 8-hydroxythymol may exhibit a unique or enhanced bioactivity profile compared to its parent compound. However, a comprehensive review of the literature reveals a significant lack of dedicated studies on 8-hydroxythymol's pharmacological effects.

This guide aims to bridge this knowledge gap by presenting the available data on a bioactive derivative of 8-hydroxythymol and providing the necessary technical information to stimulate and guide future research in this area.

Chemical Structures: Thymol and 8-Hydroxythymol

The structural difference between thymol and 8-hydroxythymol lies in the hydroxylation of the isopropyl group. This seemingly minor modification can have a profound impact on the molecule's interaction with biological targets.

Known Biological Activities of an 8-Hydroxythymol Derivative

While data on pure 8-hydroxythymol is scarce, a study on the chemical constituents of Ageratina adenophora has shed light on the bioactivity of one of its derivatives: 7-formyl-9-isobutyryloxy-8-hydroxythymol . This compound has demonstrated both antimicrobial and cytotoxic activities.

Antimicrobial Activity

The antimicrobial potential of 7-formyl-9-isobutyryloxy-8-hydroxythymol was evaluated against a panel of Gram-positive and Gram-negative bacteria. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

| Bacterial Strain | Gram Staining | MIC (µg/mL) |

| Bacillus subtilis | Gram-positive | 3.9 |

| Staphylococcus aureus | Gram-positive | 7.8 |

| Micrococcus luteus | Gram-positive | 15.6 |

| Escherichia coli | Gram-negative | 7.8 |

| Pseudomonas aeruginosa | Gram-negative | 15.6 |

| Table 1: Antimicrobial Activity of 7-formyl-9-isobutyryloxy-8-hydroxythymol |

Cytotoxic Activity

The cytotoxic effects of 7-formyl-9-isobutyryloxy-8-hydroxythymol were assessed against three human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 7.45 |

| NCI-H460 | Lung Cancer | 12.8 |

| HeLa | Cervical Cancer | 28.63 |

| Table 2: Cytotoxic Activity of 7-formyl-9-isobutyryloxy-8-hydroxythymol |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 7-formyl-9-isobutyryloxy-8-hydroxythymol's biological activities.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method, a standard procedure for assessing antimicrobial activity.

Protocol:

-

Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a sterile growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The bacterial strain of interest is cultured overnight. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a suitable culture medium.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with no compound is also included.

-

Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Potential Signaling Pathways and Mechanisms of Action

Given the cytotoxic activity of the 8-hydroxythymol derivative, it is plausible that it induces apoptosis in cancer cells. While the specific signaling pathways have not been elucidated for this compound, the intrinsic (mitochondrial) pathway of apoptosis is a common mechanism for phenolic compounds.

This proposed pathway suggests that the 8-hydroxythymol derivative may induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This would result in the release of cytochrome c from the mitochondria, triggering a caspase cascade that culminates in programmed cell death. Further research is required to validate this hypothesis.

Conclusion and Future Directions

8-Hydroxythymol and its derivatives represent a promising yet understudied class of natural compounds. The available data on 7-formyl-9-isobutyryloxy-8-hydroxythymol demonstrates significant antimicrobial and cytotoxic activities, warranting further investigation.

Future research should focus on:

-

Synthesis and Isolation: Developing efficient methods for the synthesis or isolation of pure 8-hydroxythymol to enable comprehensive biological evaluation.

-

Broad-Spectrum Bioactivity Screening: Assessing the antioxidant, anti-inflammatory, and a wider range of antimicrobial and anticancer activities of 8-hydroxythymol.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which 8-hydroxythymol and its derivatives exert their biological effects.

-

Structure-Activity Relationship (SAR) Studies: Investigating how different functional groups on the 8-hydroxythymol scaffold influence its bioactivity.

A deeper understanding of the pharmacological properties of 8-hydroxythymol could lead to the development of novel therapeutic agents for a variety of diseases. This technical guide serves as a call to action for the scientific community to explore the untapped potential of this intriguing molecule.

References

Preliminary Screening of 8-Hydroxythymol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxythymol, a phenolic monoterpenoid, is a derivative of thymol. Thymol itself has garnered significant attention for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities[1]. This technical guide provides a preliminary overview of the bioactive potential of 8-Hydroxythymol, drawing primarily from studies on its parent compound, thymol, due to the limited availability of direct research on 8-Hydroxythymol. The data presented herein for thymol can serve as a foundational reference for initiating research into the specific bioactivities of 8-Hydroxythymol. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways.

Antioxidant Activity

The antioxidant properties of phenolic compounds like thymol and its derivatives are attributed to their ability to scavenge free radicals and chelate metal ions[2]. The hydroxyl group on the aromatic ring is crucial for this activity.

Quantitative Data: Antioxidant Activity of Thymol and its Derivatives

| Compound | Assay | IC50 / EC50 | Reference |

| Thymol | DPPH Radical Scavenging | 178.03 µg/mL | [3] |

| Thymol Derivative (P.1) | DPPH Radical Scavenging | 6.76 µg/mL | [3] |

| Thymol Derivative (P.2) | DPPH Radical Scavenging | 3.44 µg/mL | [3] |

| Green Tea Extract (in vivo) | DPPH Radical Scavenging | 21.76 ± 1.28 µg/mL | [4] |

| Thymol | H2O2 Scavenging | > 0.60 mg/mL | [5] |

| Thymol/Carvacrol Mixture | ABTS Radical Scavenging | 23.29 ± 0.71 µg/mL | [6] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a widely used method to evaluate a compound's free radical scavenging ability[7].

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.04 mg/mL in methanol)

-

Test compound (8-Hydroxythymol) solutions at various concentrations

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Create a series of dilutions of the test compound in methanol.

-

In a 96-well microplate, add 150 µL of the DPPH solution to 150 µL of each concentration of the test compound solution[4].

-

A control well should contain 150 µL of DPPH solution and 150 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader[4].

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow: Antioxidant Assay

Caption: Workflow for DPPH antioxidant activity assay.

Anti-inflammatory Activity

Thymol has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways[8][9].

Quantitative Data: Anti-inflammatory Activity of Thymol

| Compound | Assay | Cell Line | IC50 | Reference |

| Thymol | COX-1 Inhibition | - | 0.2 µM | [2] |

| Thymol | 5-LOX Inhibition | - | 46.32 ± 1.46 µg/mL | [6] |

| Thymol/Carvacrol Mixture | 5-LOX Inhibition | - | 8.46 ± 0.92 µg/mL | [6] |

| Thymol | COX-1 Inhibition | - | 29.74 ± 1.09 µg/mL | [6] |

| Silibinin and Thymol (1:3) | ROS and COX-2 Inhibition | RAW264.7 | - | [9] |

Experimental Protocol: Western Blot Analysis for MAPK and NF-κB Signaling

This protocol is used to detect changes in protein expression and phosphorylation, providing insights into the activation of signaling pathways.

Materials:

-

Cell line (e.g., RAW264.7 macrophages)

-

8-Hydroxythymol

-

LPS (Lipopolysaccharide)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-p-ERK, anti-p-IκBα, anti-NF-κB p65)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with different concentrations of 8-Hydroxythymol for a specified time.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway: NF-κB and MAPK Inhibition

Caption: 8-Hydroxythymol's potential inhibition of inflammatory pathways.

Antimicrobial Activity

Thymol is well-documented for its broad-spectrum antimicrobial activity against various bacteria and fungi[1]. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity of Thymol

| Compound | Organism | MIC (µg/mL) | Reference |

| Thymol | Acinetobacter baumannii | 125 | [10] |

| Thymol | Staphylococcus aureus | 250 | [10] |

| Thymol | Streptococcus agalactiae | 250 | [10] |

| 7-formyl-9-isobutyryloxy-8-hydroxythymol | Various bacteria | 3.9 - 15.6 | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[12][13].

Materials:

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound (8-Hydroxythymol) stock solution

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Prepare serial two-fold dilutions of 8-Hydroxythymol in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed[10][12][14].

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Thymol has demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and modulation of cell signaling pathways like PI3K/Akt[15][16].

Quantitative Data: Anticancer Activity of Thymol and its Derivatives

| Compound | Cell Line | IC50 | Reference |

| Thymol | HepG2 (Liver Cancer) | 11 µM | [16][17] |

| Thymol | MCF-7 (Breast Cancer) | 200 µM | [18] |

| Thymol | HT-29 (Colon Cancer) | ~52 µg/mL | [15] |

| Thymol | HCT-116 (Colon Cancer) | ~65 µg/mL | [15] |

| 7-formyl-9-isobutyryloxy-8-hydroxythymol | MCF-7, NCI-H460, HeLa | 7.45 - 28.63 µM | [11] |

| Thymol/Carvacrol Mixture | MCF-7 | 0.92 ± 0.09 µg/mL | [6] |

| Thymol/Carvacrol Mixture | MDA-MB-231 | 1.46 ± 0.16 µg/mL | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compound (8-Hydroxythymol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of 8-Hydroxythymol for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value is calculated from the dose-response curve.

Signaling Pathway: PI3K/Akt Inhibition in Cancer Cells

Caption: 8-Hydroxythymol's potential role in inhibiting the PI3K/Akt survival pathway.

Conclusion

The available scientific literature strongly suggests that thymol possesses significant antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. While direct experimental data for 8-Hydroxythymol is currently limited, the structural similarity to thymol provides a strong rationale for investigating 8-Hydroxythymol for similar bioactive profiles. The quantitative data and experimental protocols provided in this guide for thymol can serve as a valuable starting point for researchers and drug development professionals to design and execute preliminary screenings of 8-Hydroxythymol's bioactivity. Further research is imperative to elucidate the specific mechanisms of action and therapeutic potential of 8-Hydroxythymol.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo [mdpi.com]

- 5. brieflands.com [brieflands.com]

- 6. Evaluation of the Interaction between Carvacrol and Thymol, Major Compounds of Ptychotis verticillata Essential Oil: Antioxidant, Anti-Inflammatory and Anticancer Activities against Breast Cancer Lines | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thymol inhibits LPS-stimulated inflammatory response via down-regulation of NF-κB and MAPK signaling pathways in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synergistic anti-inflammatory effects of silibinin and thymol combination on LPS-induced RAW264.7 cells by inhibition of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. idexx.dk [idexx.dk]

- 11. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. idexx.com [idexx.com]

- 15. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The anticancer effects of thymol on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Hydroxythymol from m-Cresol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 8-Hydroxythymol, a valuable derivative of thymol, starting from m-cresol. The synthesis is a two-step process: the initial conversion of m-cresol to thymol, followed by the biotransformation of thymol to 8-Hydroxythymol.

Part 1: Synthesis of Thymol from m-Cresol

The industrial synthesis of thymol from m-cresol is predominantly achieved through Friedel-Crafts alkylation, utilizing a propylating agent in the presence of a solid acid catalyst. Various catalysts and reaction conditions have been optimized to maximize the yield and selectivity towards thymol.

Data Presentation: Comparison of Catalytic Systems for Thymol Synthesis

| Catalyst | Alkylating Agent | Molar Ratio (m-cresol:Agent) | Temperature (°C) | Reaction Time | Conversion of m-Cresol (%) | Selectivity for Thymol (%) | Yield of Thymol (%) |

| γ-Al₂O₃ | Propylene | 1:2 | 250 | Not Specified | 78.8 | 92.6 | 73.0 |

| Zeolites | Propene | 1:1 to 1:2 | 150-400 | Not Specified | Up to 70 | High | Not Specified |

| Al-Cu/HAP | Isopropanol | 1:3 | 180 | 5 min (Microwave) | 98.34 | 96.82 | ~95.2 |

| Al-MCM-41 | Isopropyl acetate | Not Specified | 300 | 1.5 h | ~81 | Not Specified | Not Specified |

Experimental Protocols: Synthesis of Thymol

Method 1: Alkylation with Propylene over γ-Al₂O₃ Catalyst

This protocol is based on the gas-phase alkylation of m-cresol in a fixed-bed reactor.

-

Materials: m-cresol, propylene, γ-Al₂O₃ catalyst with an average pore size of 7.48 nm.

-

Apparatus: Fixed-bed reactor, furnace, gas flow controllers, condenser, collection flask.

-

Procedure:

-

Pack the fixed-bed reactor with the γ-Al₂O₃ catalyst.

-

Heat the reactor to the reaction temperature of 250°C.

-

Introduce a gaseous feed of m-cresol and propylene at a molar ratio of 1:2.

-

Maintain a space velocity of m-cresol at 0.87 mL/(g·h).

-

The product stream is cooled and condensed for collection.

-

The collected crude product is then purified by fractional distillation to isolate thymol.

-

Method 2: Microwave-Assisted Alkylation with Isopropanol over Al-Cu/HAP Catalyst

This protocol describes a rapid, microwave-assisted synthesis of thymol.

-

Materials: m-cresol (0.1 mol), isopropanol (0.3 mol), Al-Cu/HAP catalyst (2g).

-

Apparatus: 50 mL round-bottom flask, microwave reactor.

-

Procedure:

-

To a 50 mL round-bottom flask, add 0.1 mol of m-cresol and 0.3 mol of isopropanol and stir until a homogeneous mixture is formed.

-

Add 2g of the Al-Cu/HAP catalyst to the mixture and stir to ensure even distribution.

-

Place the flask in a microwave reactor and irradiate with a power of 600 W at a reaction temperature of 180°C for 5 minutes.

-

After the reaction, cool the mixture and separate the catalyst by filtration.

-

The resulting product can be purified by distillation.

-

Workflow for Thymol Synthesis

Caption: Workflow for the synthesis of thymol from m-cresol.

Part 2: Synthesis of 8-Hydroxythymol from Thymol

The introduction of a hydroxyl group at the tertiary carbon of the isopropyl side chain of thymol is effectively achieved through biotransformation, utilizing whole-cell catalysis with specific microorganisms. This method offers high selectivity, which can be challenging to achieve with conventional chemical oxidation.

Experimental Protocol: Biotransformation of Thymol to 8-Hydroxythymol

This protocol outlines a general procedure for the microbial hydroxylation of thymol using fungal or actinomycete strains known to perform this transformation, such as Aspergillus niger or Streptomyces humidus.[1][2]

-

Materials and Microorganism:

-

Pure culture of Aspergillus niger or Streptomyces humidus.

-

Appropriate growth medium (e.g., Potato Dextrose Broth for fungi, or a specific medium for actinomycetes).

-

Thymol (substrate).

-

Ethyl acetate (for extraction).

-

Anhydrous sodium sulfate.

-

Silica gel for column chromatography.

-

-

Apparatus:

-

Shaker incubator.

-

Autoclave.

-

Centrifuge.

-

Rotary evaporator.

-

Chromatography column.

-

Standard laboratory glassware.

-

-

Procedure:

-

Cultivation of Microorganism:

-

Prepare the appropriate liquid medium and sterilize it by autoclaving.

-

Inoculate the sterile medium with a fresh culture of the selected microorganism.

-

Incubate the culture in a shaker incubator at an appropriate temperature (e.g., 25-30°C) and agitation speed (e.g., 150-200 rpm) for a period sufficient to achieve substantial biomass (typically 2-3 days).

-

-

Biotransformation:

-

Prepare a stock solution of thymol in a suitable solvent (e.g., ethanol) at a high concentration.

-

Add the thymol solution to the microbial culture to a final concentration that is not toxic to the microorganism (e.g., 0.025%).

-

Continue the incubation under the same conditions for an extended period (e.g., 5-10 days) to allow for the biotransformation to occur.

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Extraction and Purification:

-

After the incubation period, separate the microbial biomass from the culture broth by centrifugation or filtration.

-

Extract the culture broth multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate 8-Hydroxythymol.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized 8-Hydroxythymol using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

-

Signaling Pathway for Biotransformation

The microbial hydroxylation of thymol is typically catalyzed by cytochrome P450 monooxygenases. These enzymes activate molecular oxygen and insert one oxygen atom into the substrate.

References

Application Notes and Protocols: Sharpless Asymmetric Dihydroxylation in the Synthesis of 8-Hydroxythymol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of the Sharpless asymmetric dihydroxylation in the enantioselective synthesis of 8-hydroxythymol derivatives. This key reaction allows for the introduction of a chiral diol functionality, a critical step in the synthesis of various biologically active natural products and their analogues.

Introduction

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[1][2] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the dihydroxylation to a specific face of the double bond, resulting in a high degree of enantioselectivity.[1] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand [(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β], a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), simplifying the experimental procedure.[2][3]

In the context of 8-hydroxythymol synthesis, the Sharpless asymmetric dihydroxylation has been successfully employed to create a key chiral intermediate. Specifically, in the total synthesis of 8-hydroxyl-9-angeloyloxythymol, this reaction was used to install a quaternary stereogenic center from a thymol-derived alkene precursor.[4][5]

Data Presentation: Sharpless Asymmetric Dihydroxylation of Thymol Analogues and Structurally Related Alkenes

The following table summarizes representative quantitative data for the Sharpless asymmetric dihydroxylation of various trisubstituted alkenes, including thymol derivatives and other structurally similar compounds, using AD-mix-β.

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| A thymol-derived alkene | A chiral diol intermediate | Not explicitly reported in abstract | Not explicitly reported in abstract |

| trans-p-menth-3-ene derivative (Route B) | Diol 90b | 91 | 59.4 |

| α,β-unsaturated ester | Corresponding diol | 89.9 | 98 |

| Trisubstituted alkene | Diol | 96 | 91 |

| Glyphaeaside C precursor (29) | Diol (31) | 90 | Not reported |

| Ascospiroketal B precursor (111) | Diol (112) | 65 | Not reported |

Experimental Protocols

This section provides a detailed, representative protocol for the Sharpless asymmetric dihydroxylation of a thymol-derived alkene, based on established procedures for similar substrates.

Materials:

-

Thymol-derived alkene (e.g., 2-isopropyl-5-methyl-1-(prop-1-en-2-yl)benzene)

-

AD-mix-β[3]

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for trisubstituted alkenes)[1]

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of alkene).[3] If using, add methanesulfonamide (1 equivalent).

-

Cooling: Cool the resulting slurry to 0 °C in an ice bath with vigorous stirring.

-

Substrate Addition: Once the mixture is cooled, add the thymol-derived alkene (1 mmol) to the slurry.

-

Reaction Monitoring: Continue stirring the reaction mixture at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 6-24 hours.[3]

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and allowing the mixture to warm to room temperature while stirring for approximately 1 hour.

-

Extraction: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to yield the desired chiral diol.

Mandatory Visualizations

Synthetic Workflow for 8-Hydroxythymol Derivative

Caption: Overall workflow for the synthesis of an 8-Hydroxythymol derivative.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

References